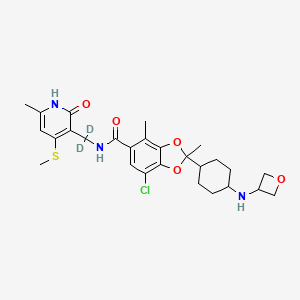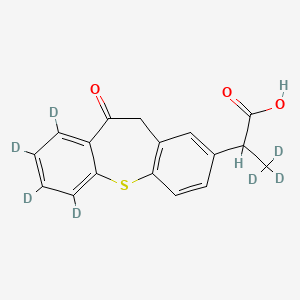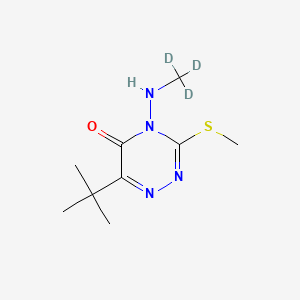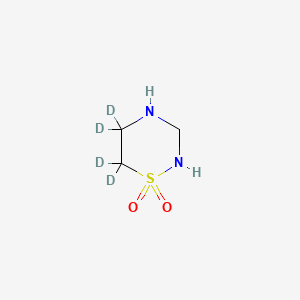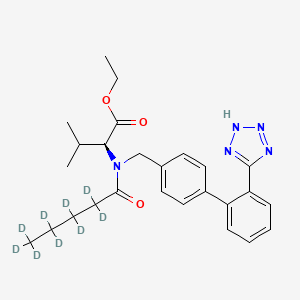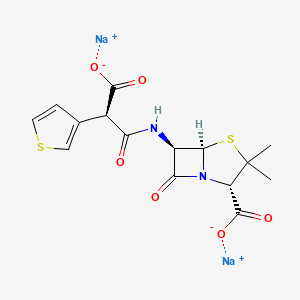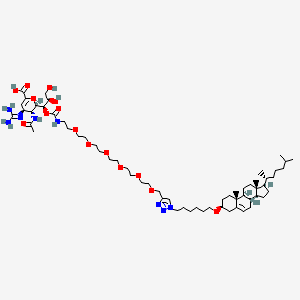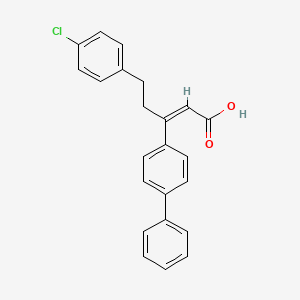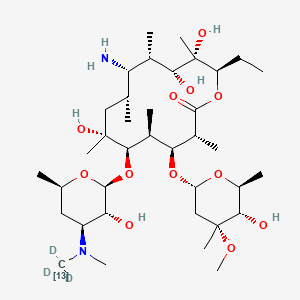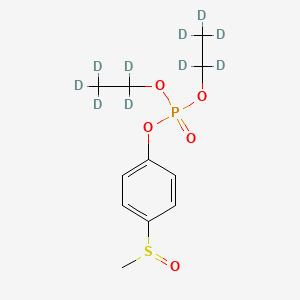
Fensulfothion Oxon-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fensulfothion-oxon-d10 is a deuterium-labeled derivative of Fensulfothion oxon, an organophosphorus compound. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fensulfothion-oxon-d10 involves the deuteration of Fensulfothion oxonThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Fensulfothion-oxon-d10 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized equipment and reagents to facilitate the deuteration process. The final product is then purified and tested for quality assurance before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
Fensulfothion-oxon-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxon group back to the parent thiophosphate.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.
Major Products
The major products formed from these reactions include Fensulfothion sulfoxide, Fensulfothion sulfone, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Fensulfothion-oxon-d10 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: In pharmaceutical research, it helps in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of pesticides and other agrochemicals.
Mechanism of Action
Fensulfothion-oxon-d10 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds .
Comparison with Similar Compounds
Similar Compounds
Fensulfothion oxon: The non-deuterated form of Fensulfothion-oxon-d10.
Fensulfothion oxon sulfone: Another derivative of Fensulfothion oxon with a sulfone group.
Fenthion oxon: A related organophosphorus compound with similar properties.
Uniqueness
Fensulfothion-oxon-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in drug development and other scientific research fields .
Properties
Molecular Formula |
C11H17O5PS |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
(4-methylsulfinylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate |
InChI |
InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
GNTVZNNILZKEIB-IZUSZFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)C)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



